N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S2/c16-11-3-7-13(8-4-11)23(20,21)19-12-5-1-10(2-6-12)14-9-22-15(17)18-14/h1-9,19H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGWSBGZDWGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to induce their effects. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide, also known by its CAS number 438030-35-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , which indicates the presence of a sulfonamide group and a thiazole moiety. The structure is characterized by:
- Thiazole Ring : Contributing to its biological activity.
- Chlorobenzene Group : Enhancing lipophilicity and potentially improving membrane permeability.
This compound exhibits several biological activities primarily through the inhibition of specific enzymes:
- Fructose-1,6-bisphosphatase Inhibition : This enzyme plays a crucial role in gluconeogenesis. Inhibition may lead to alterations in glucose metabolism, which can be beneficial in conditions like diabetes .
- Leukotriene A-4 Hydrolase Inhibition : This enzyme is involved in the production of leukotrienes, which are mediators of inflammation. By inhibiting this enzyme, the compound may exert anti-inflammatory effects .
Biological Activity and Therapeutic Potential
The biological activities of this compound have been explored in various studies:
- Antimicrobial Activity : Research indicates that sulfonamides have broad-spectrum antimicrobial properties. The thiazole moiety enhances this activity by interfering with bacterial folate synthesis .
- Anti-inflammatory Effects : Through the inhibition of leukotriene pathways, this compound may reduce inflammation and associated symptoms in conditions such as asthma or rheumatoid arthritis .
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity by inducing apoptosis in cancer cells. Further research is needed to confirm these effects specifically for this compound.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anti-inflammatory | Inhibition of leukotriene synthesis | |
| Anticancer | Induction of apoptosis |
Case Study Analysis
A study published in Pharmaceutical Research investigated the effects of similar thiazole derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways. While this specific study did not focus on this compound, it provides a basis for further exploration into its anticancer potential.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Mirabegron (β3-Adrenergic Agonist)
- Structure: Mirabegron (C₂₁H₂₄N₄O₂S) contains a 2-amino-1,3-thiazol-4-yl group linked to an acetamide side chain and a β-hydroxy-phenethylamine moiety .
- Key Differences :
- The target compound replaces Mirabegron’s acetamide and β-hydroxy-phenethylamine groups with a 4-chlorobenzenesulfonamide.
- Mirabegron’s molecular weight (396.51 g/mol) is comparable to the target compound (estimated ~396.92 g/mol based on formula C₁₅H₁₃ClN₄O₂S₂).
- Functional Impact :
Oxadiazole-Thiazole Derivatives (Compounds 7c–7f)
- Structure: Compounds 7c–7f (e.g., 7c: C₁₆H₁₇N₅O₂S₂) feature a 1,3,4-oxadiazole core conjugated to a 2-aminothiazole and propanamide groups .
- Key Differences :
- The target compound lacks the oxadiazole ring but incorporates a sulfonamide group, enhancing polarity.
- Melting points for 7c–7f (134–178°C) suggest moderate crystallinity, while the target compound’s sulfonamide may increase melting point due to stronger intermolecular forces.
- Functional Impact :
N-(2-Chloro-4-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfamoyl}phenyl)acetamide
- Structure: This compound (C₁₈H₁₆ClN₃O₃S₂) shares a sulfamoyl group and thiazole ring with the target compound but substitutes the 2-amino group on thiazole with a methyl group .
- Molecular weight (429.92 g/mol) is higher due to the additional acetamide and methyl substituents.
- Functional Impact: The 2-amino group in the target compound may enhance binding to enzymatic or receptor targets through hydrogen bonding .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Properties
*LogP estimated using fragment-based methods.
- Key Observations: The target compound’s sulfonamide and amino groups likely improve solubility over Mirabegron and 7c, which have lipophilic moieties. The 2-aminothiazole moiety may enhance target binding compared to methylthiazole derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via a multi-step approach:
- Step 1 : Coupling of 4-chlorobenzenesulfonyl chloride with 4-aminophenyl derivatives under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core .
- Step 2 : Cyclization of the thiazole ring using thiourea or thioamide precursors in the presence of α-haloketones or α-bromoacetophenone derivatives .
- Validation : Confirm purity via HPLC (≥98%), NMR (¹H/¹³C for aromatic and sulfonamide protons), and mass spectrometry (e.g., ESI-MS for molecular ion peak matching theoretical mass) .
Q. How does the compound’s structure influence its biological activity, particularly in antimicrobial or anticancer studies?
- Methodology :
- The 1,3-thiazole moiety is known to enhance bioactivity by interacting with cellular targets (e.g., kinase inhibition). The 4-chlorophenylsulfonamide group contributes to lipophilicity and membrane permeability .
- For antimicrobial assays: Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria. For anticancer studies, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?
- Methodology :
- Modifications : Introduce substituents at the thiazole’s 2-amino group (e.g., alkylation or acylation) or replace the 4-chlorophenyl group with fluorinated or electron-withdrawing groups to enhance binding affinity .
- Evaluation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or tyrosine kinases. Validate with in vitro enzymatic assays .
Q. What experimental strategies resolve contradictions in reported reaction yields or bioactivity data?
- Methodology :
- Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd/C for coupling reactions) to improve reproducibility. Monitor intermediates via TLC or in-situ IR .
- Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., ATP levels in cell viability tests) and use orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays) .
Q. How can crystallographic data clarify conformational flexibility or polymorphism in this compound?
- Methodology :
- Grow single crystals via slow evaporation (solvent: DMSO/EtOH) and collect X-ray diffraction data (e.g., Cu-Kα radiation). Analyze using software like SHELX or OLEX2 to resolve bond angles, torsion strains, and hydrogen-bonding networks .
- Compare with DFT calculations (e.g., Gaussian 09) to correlate experimental and theoretical geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
